Tris(2,3-dichloropropyl) phosphite

Description

Distinguishing Organophosphites from Organophosphates

The primary distinction between organophosphites and organophosphates lies in the oxidation state of the central phosphorus atom. wikipedia.org Organophosphites, such as Tris(2,3-dichloropropyl) phosphite (B83602), feature a trivalent phosphorus(III) center and have the general structure P(OR)₃. In contrast, organophosphates are characterized by a pentavalent phosphorus(V) atom double-bonded to an oxygen atom, giving them the general structure O=P(OR)₃. wikipedia.org

This structural difference has significant chemical implications. Organophosphites can undergo oxidation to form their corresponding organophosphate counterparts. wikipedia.org In an industrial context, while large quantities of organophosphites are produced for use as antioxidant stabilizers in plastics, their gradual oxidation can lead to the generation of organophosphates in the environment. tandfonline.com Recent studies have highlighted that this transformation of organophosphite antioxidants is a notable indirect source of organophosphate esters in the environment. tandfonline.com

| Feature | Organophosphites | Organophosphates |

|---|---|---|

| General Structure | P(OR)₃ | O=P(OR)₃ |

| Phosphorus Oxidation State | +3 | +5 |

| Key Functional Group | Phosphite ester | Phosphate (B84403) ester |

| Reactivity | Can be oxidized to organophosphates | Generally more stable to oxidation |

| Primary Role of Some Commercial Types | Antioxidants, stabilizers, chemical intermediates | Flame retardants, plasticizers, pesticides |

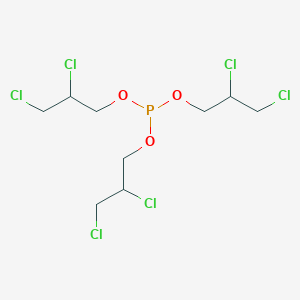

Structure

3D Structure

Properties

CAS No. |

6145-79-5 |

|---|---|

Molecular Formula |

C9H15Cl6O3P |

Molecular Weight |

414.9 g/mol |

IUPAC Name |

tris(2,3-dichloropropyl) phosphite |

InChI |

InChI=1S/C9H15Cl6O3P/c10-1-7(13)4-16-19(17-5-8(14)2-11)18-6-9(15)3-12/h7-9H,1-6H2 |

InChI Key |

FCFIEBVTVHJMQR-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CCl)Cl)OP(OCC(CCl)Cl)OCC(CCl)Cl |

Origin of Product |

United States |

Historical Context of Halogenated Organophosphorus Additives

Synthetic Approaches for Halogenated Organophosphorus Phosphites

The synthesis of halogenated organophosphorus phosphites, such as Tris(2,3-dichloropropyl) phosphite (B83602), typically involves the reaction of a phosphorus trihalide with a corresponding halogenated alcohol. This method is a standard and widely adopted approach for the preparation of various phosphite esters.

A plausible and commonly employed method for the synthesis of Tris(2,3-dichloropropyl) phosphite involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with 2,3-dichloro-1-propanol. The reaction stoichiometry requires three moles of the alcohol for every one mole of phosphorus trichloride. A tertiary amine, such as triethylamine, is often used as a hydrogen chloride (HCl) scavenger to drive the reaction to completion and to prevent side reactions. The reaction is typically carried out in an inert solvent to facilitate mixing and temperature control.

The general reaction can be represented as:

PCl₃ + 3 HOCH₂(CHCl)CH₂Cl → P(OCH₂(CHCl)CH₂Cl)₃ + 3 HCl

While specific literature detailing the synthesis of this compound is not abundant, the synthesis of its phosphate (B84403) analogue, Tris(2,3-dichloropropyl) phosphate, is well-documented. For instance, a patented method describes the preparation of the phosphate by reacting phosphorus oxychloride with epichlorohydrin (B41342) in the presence of a catalyst like aluminum chloride google.com. This suggests that the fundamental building blocks are similar, with the key difference being the phosphorus source (phosphorus trichloride for the phosphite versus phosphorus oxychloride for the phosphate).

The table below outlines the probable reactants and products for the synthesis of this compound based on established chemical principles for the formation of phosphite esters.

| Reactant 1 | Reactant 2 | Catalyst/Scavenger | Product | Byproduct |

| Phosphorus trichloride (PCl₃) | 2,3-Dichloro-1-propanol | Triethylamine (or other tertiary amine) | This compound | Triethylamine hydrochloride |

This synthetic approach is versatile and can be adapted for the preparation of a wide range of halogenated organophosphorus phosphites by varying the structure of the halogenated alcohol.

Principles of Derivatization and Product Formation

This compound, as a trivalent phosphorus ester, can undergo several characteristic reactions, leading to the formation of various pentavalent phosphorus derivatives. These derivatization reactions are fundamental in organophosphorus chemistry and allow for the modification of the compound's properties.

Oxidation: One of the most common reactions of phosphites is oxidation to the corresponding phosphate. This can be achieved using various oxidizing agents, such as oxygen, hydrogen peroxide, or nitric acid. The oxidation of this compound would yield Tris(2,3-dichloropropyl) phosphate, a well-known flame retardant.

P(OCH₂(CHCl)CH₂Cl)₃ + [O] → O=P(OCH₂(CHCl)CH₂Cl)₃

Sulfurization: In a reaction analogous to oxidation, phosphites can react with elemental sulfur to form the corresponding phosphorothioate. The reaction of this compound with sulfur would produce O,O,O-Tris(2,3-dichloropropyl) phosphorothioate.

P(OCH₂(CHCl)CH₂Cl)₃ + S → S=P(OCH₂(CHCl)CH₂Cl)₃

Arbuzov Reaction: The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, involving the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate (B1237965). wikipedia.orgnih.govorganic-chemistry.org The reaction proceeds through a quasi-phosphonium salt intermediate. nih.gov For this compound, this reaction would likely be sluggish due to the sterically hindered and electron-withdrawing nature of the dichloropropyl groups. However, under forcing conditions, it could potentially react with an alkyl halide (R-X) to yield a phosphonate derivative.

P(OCH₂(CHCl)CH₂Cl)₃ + R-X → R-P(=O)(OCH₂(CHCl)CH₂Cl)₂ + ClCH₂(CHCl)CH₂X

The table below summarizes the principal derivatization reactions of this compound and the expected products.

| Starting Material | Reagent | Reaction Type | Product |

| This compound | Oxidizing Agent (e.g., O₂, H₂O₂) | Oxidation | Tris(2,3-dichloropropyl) phosphate |

| This compound | Sulfur (S₈) | Sulfurization | O,O,O-Tris(2,3-dichloropropyl) phosphorothioate |

| This compound | Alkyl Halide (R-X) | Michaelis-Arbuzov Reaction | Dialkyl(2,3-dichloropropyl)phosphonate and a halogenated propane |

These derivatization reactions highlight the versatility of this compound as a potential intermediate in the synthesis of other organophosphorus compounds with tailored properties. The introduction of different functional groups onto the phosphorus center can significantly alter the chemical and physical characteristics of the molecule.

Chemical Reactivity and Environmental Transformation Pathways of Tris 2,3 Dichloropropyl Phosphite

Oxidative Transformation to Phosphate (B84403) Esters

A primary transformation pathway for organophosphites, including Tris(2,3-dichloropropyl) phosphite (B83602), in the environment is oxidation to their corresponding organophosphate esters. This conversion is a significant process that alters the chemical properties and potential environmental impact of the substance.

Organophosphite antioxidants are susceptible to oxidation, a process driven by the presence of a lone pair of electrons on the trivalent phosphorus atom. nih.gov In the environment, this transformation is primarily mediated by reactive oxygen species such as hydroxyl radicals (•OH) and ozone (O₃). nih.govwho.int

The reaction with hydroxyl radicals, which are ubiquitous in the atmosphere, proceeds through the addition of the •OH radical to the central phosphorus atom. This creates a highly reactive intermediate, which, in the presence of molecular oxygen (O₂), is rapidly converted to the more stable pentavalent organophosphate ester. who.int This OH-initiated oxidation has been confirmed for various organophosphites. who.intindustrialchemicals.gov.au

Ozone is another key atmospheric oxidant that can react with organophosphites. The reaction mechanism is believed to involve the electrophilic attack of ozone on the phosphorus atom, leading to the formation of the corresponding organophosphate ester. who.int

There is growing scientific consensus that organophosphite antioxidants are significant precursors to a class of contaminants known as secondary organophosphate esters (SOPEs). nih.govwho.intnih.govnih.gov These SOPEs are formed in the environment through the oxidative transformation of their organophosphite parent compounds. researchgate.net

The widespread use of organophosphites as additives in various materials means that their subsequent oxidation can be a continuous source of organophosphate esters in the environment. nih.gov Studies have detected organophosphite antioxidants and their corresponding organophosphate ester products in various environmental matrices, including indoor and outdoor dust, indicating that this transformation is an important environmental fate process. nih.govnih.govresearchgate.net For instance, the oxidation of organophosphite antioxidants has been observed to occur rapidly in indoor environments. nih.gov

Hydrolytic Degradation Kinetics

The hydrolysis of Tris(2,3-dichloropropyl) phosphite is reported to be a slow process. Available information suggests that the compound is stable in water and resistant to hydrolysis under neutral and alkaline conditions. specialchem.comepa.gov One source indicates that it has an extremely low rate of hydrolysis and resists attack by bases. specialchem.com This stability is a notable characteristic, as hydrolysis is a primary degradation pathway for many other organic compounds in aqueous environments.

Due to the limited availability of specific experimental data, a quantitative analysis of the hydrolytic degradation kinetics, such as the determination of half-life under various pH conditions, is not well-documented in publicly available literature. For the structurally similar flame retardant, tris(2,3-dibromopropyl) phosphate, modeling software was unable to estimate a hydrolysis rate constant, highlighting the challenges in predicting the hydrolytic fate of such halogenated compounds. industrialchemicals.gov.au

Photolytic Degradation Processes

Photolytic degradation, the breakdown of compounds by light, is another potential environmental transformation pathway. However, direct photolysis of this compound is not considered a major degradation process. This is because, like its analogue tris(2,3-dibromopropyl) phosphate, it is not expected to absorb light at wavelengths found in sunlight (greater than 290 nm). industrialchemicals.gov.au

Indirect photolysis, mediated by reactions with photochemically generated species like hydroxyl radicals, is a more likely degradation route in the atmosphere. industrialchemicals.gov.au However, specific studies on the photolytic degradation of this compound are scarce. An evaluation by the U.S. Environmental Protection Agency noted that while some photolysis studies have been conducted on a compound identified as tris(2,3-dichloropropyl) phosphate, the results were not considered environmentally relevant due to the use of unfiltered light sources that included wavelengths not present in natural sunlight. nih.gov

Research on the structurally related organophosphate, tris(1,3-dichloro-2-propyl) phosphate (TDCPP), has shown that its release from materials like polyurethane foam can be initiated by UV radiation and follows first-order kinetics. Furthermore, studies on other organophosphite antioxidants have revealed that simulated sunlight can promote their phototransformation in dust, a process that is accelerated by the presence of reactive oxygen species and increased humidity. nih.gov These findings suggest that while direct photolysis may be insignificant, indirect photolytic processes could contribute to the transformation of this compound in the environment, although specific kinetic data for this compound is not available.

Functional Roles and Application Contexts for Tris 2,3 Dichloropropyl Phosphite

Functionality as an Additive in Polymeric Materials

Tris(2,3-dichloropropyl) phosphite (B83602) is incorporated into a range of polymeric materials to enhance their properties, most notably their resistance to fire. specialchem.comontosight.ai As an additive flame retardant, it is physically mixed with the polymer rather than chemically bonded to it. This allows for its use in a variety of plastics and resins. google.com

The compound's structure, which includes a central phosphorus atom bonded to three dichloropropyl groups via oxygen atoms, is key to its functionality. ontosight.ai It is employed in the production of flexible and rigid polyurethane foams, polyvinyl chloride (PVC), epoxy resins, unsaturated resins, and polyester (B1180765) fibers. specialchem.comgoogle.com Beyond flame retardancy, it is also noted to improve moisture resistance, antistatic properties, and the flexibility of materials. specialchem.com

Table 1: Applications of Tris(2,3-dichloropropyl) phosphite in Polymeric Materials

| Polymer Type | Application |

|---|---|

| Polyurethane Foams (Flexible and Rigid) | Furniture, automotive seating, insulation. specialchem.comatamanchemicals.comwikipedia.org |

| Polyvinyl Chloride (PVC) | Cables, wallpaper, flooring. specialchem.com |

| Epoxy Resins | Coatings, adhesives, electronic components. specialchem.com |

| Unsaturated Resins | Building materials, automotive parts. specialchem.com |

| Polyester Fibers | Textiles, apparel. specialchem.com |

This table summarizes the various polymeric materials where this compound is used as an additive.

Principles of Flame Retardancy in Phosphorus-Containing Systems

Organophosphorus compounds, including this compound, are effective flame retardants that can act in either the condensed phase (the solid material) or the gas phase, or both, depending on the polymer matrix and the specific chemistry of the retardant. empa.chnih.gov

Condensed Phase Contributions to Flame Inhibition

In the condensed phase, the primary mechanism of flame retardancy for many phosphorus-containing compounds is the promotion of char formation. nih.gov During combustion, the flame retardant can decompose to form phosphoric or polyphosphoric acids. These acids act as catalysts, promoting the dehydration and cross-linking of the polymer to form a stable, carbonaceous char layer on the material's surface. rsc.org

This char layer serves multiple protective functions:

Insulation: It acts as a physical barrier, insulating the underlying polymer from the heat of the flame. nih.gov

Fuel Barrier: It limits the release of volatile, flammable gases from the polymer, which are necessary to fuel the fire. nih.gov

Oxygen Barrier: It can restrict the flow of oxygen to the polymer surface, further inhibiting combustion.

The effectiveness of a phosphorus flame retardant in the condensed phase is often related to its ability to increase the amount of char residue at elevated temperatures. tu-darmstadt.de

Gas Phase Contributions to Flame Inhibition

In the gas phase, the flame retardant interrupts the chemical chain reactions of combustion. Upon heating, volatile phosphorus-containing radical species are released from the decomposing polymer. nih.gov These species, such as PO• and HPO•, are highly reactive and can scavenge the high-energy radicals (e.g., H• and OH•) that propagate the fire. empa.chnih.gov

Role as an Antioxidant in Material Stabilization

Organophosphite compounds, a category that includes this compound, can also function as secondary antioxidants in polymers. researchgate.net During processing and use, polymers are susceptible to degradation from heat and oxygen, a process known as thermo-oxidative degradation. fda.gov This degradation can lead to a loss of mechanical properties and discoloration.

Organophosphite antioxidants work by decomposing hydroperoxides, which are unstable intermediates formed during the oxidation of the polymer. By converting these hydroperoxides into stable, non-radical products, they prevent the propagation of the degradation chain reaction. specialchem.com This stabilizing effect helps to maintain the integrity and appearance of the polymer during high-temperature processing and over its service life. researchgate.netspecialchem.com They are often used in combination with primary antioxidants, such as hindered phenols, to achieve a synergistic effect. specialchem.com

Environmental Occurrence, Distribution, and Transport of Tris 2,3 Dichloropropyl Phosphite

Detection and Quantification in Environmental Compartments

Organophosphorus compounds, a class that includes both organophosphites and their organophosphate ester oxidation products, are frequently detected in various environmental settings. While specific monitoring for Tris(2,3-dichloropropyl) phosphite (B83602) is not widely reported, studies on related compounds provide insight into their likely distribution. Organophosphate flame retardants (OPFRs) have been identified in numerous indoor and outdoor environmental compartments.

Indoor dust is a significant reservoir for these compounds. For instance, studies have found that over 96% of U.S. house dust samples contained TDCPP, a structurally related organophosphate ester, with concentrations ranging from less than 0.090 to 56 µg/g. greensciencepolicy.org Similarly, high concentrations of various organophosphate esters have been found in the dust of homes, offices, and vehicles. wikipedia.org Given that organophosphite antioxidants can rapidly oxidize to form organophosphate esters in indoor environments, it is plausible that phosphites like Tris(2,3-dichloropropyl) phosphite are present as precursor compounds in these matrices. acs.org

In outdoor environments, organophosphorus compounds are also detected, though often at lower concentrations than indoors. They have been found in surface water, wastewater treatment plant effluents, and even in remote ecosystems, suggesting transport from source areas. wikipedia.org The presence of TDCPP in diverse environmental samples, from surface water to wildlife tissues, highlights the widespread distribution of these types of chlorinated compounds. wikipedia.org

Differentiating this compound from its organophosphate ester analogue, Tris(2,3-dichloropropyl) phosphate (B84403) (and its more common isomer, TDCPP), is an analytical challenge crucial for accurate environmental assessment. Organophosphites are compounds with a phosphorus atom in the +3 oxidation state, while organophosphates have a phosphorus atom in the +5 oxidation state. cpsc.gov This difference in oxidation state forms the basis for their analytical separation and identification.

Advanced analytical techniques are required for this differentiation. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the primary methods used. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for analyzing semi-volatile organic compounds like organophosphate esters. cdc.gov Different fragmentation patterns in the mass spectrometer for the phosphite and phosphate would allow for their distinction.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly useful for analyzing less volatile compounds and can provide high specificity and sensitivity. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS can provide highly accurate mass measurements, allowing for the determination of elemental formulas and distinguishing between compounds with the same nominal mass but different chemical formulas or structures. acs.org

A recent study highlighted the importance of this differentiation, noting the rapid oxidation of organophosphite antioxidants into their corresponding organophosphate esters within indoor environments. acs.org This transformation underscores the need for analytical methods that can accurately quantify both the parent phosphite and its oxidation product to understand exposure and environmental fate.

Environmental Partitioning Behavior

The environmental partitioning of a chemical describes how it distributes itself among different environmental compartments like water, soil, air, and biota. This behavior is governed by its physical and chemical properties. Specific experimental data on the partitioning behavior of this compound is scarce. However, predictions can be made based on its structure and data from analogous compounds.

The partitioning behavior of a closely related compound, Tris(2,3-dibromopropyl) phosphate, suggests that soil is a significant environmental sink. industrialchemicals.gov.au For this analogue, the logarithm of the organic carbon-water (B12546825) partition coefficient (Log Koc) was estimated to be between 3.29 and 3.90, indicating strong adsorption to soil. industrialchemicals.gov.au Chlorinated organophosphates like TDCPP are known to be additive flame retardants, meaning they are not chemically bound to the materials they are used in and can be released into the environment over time. wikipedia.org Due to its likely low vapor pressure, this compound is expected to be found more in dust and soil rather than in the gas phase in air. wikipedia.org

Table 1: Predicted Environmental Partitioning Characteristics

| Property | Predicted Behavior for this compound | Basis for Prediction |

|---|---|---|

| Adsorption to Soil/Sediment | High | Based on high Log Koc values of structurally similar halogenated organophosphates. industrialchemicals.gov.au |

| Volatility | Low | Based on the low vapor pressure of analogous compounds like TDCPP. wikipedia.org |

| Water Solubility | Low to Moderate | Typical for organophosphate esters. nih.gov |

| Bioaccumulation Potential | Moderate | Some organophosphates can accumulate in tissue, but are also subject to metabolism. wikipedia.org |

Advanced Analytical Chemistry Methodologies for Tris 2,3 Dichloropropyl Phosphite Characterization

Chromatographic Separation Techniques

The separation of complex mixtures into individual components is a foundational step in analytical chemistry. For organophosphorus compounds, including phosphites and their more commonly studied phosphate (B84403) analogues, both gas chromatography (GC) and liquid chromatography (LC) are extensively utilized. drawellanalytical.comresearchgate.net

Gas Chromatography (GC): GC is a powerful technique for analyzing volatile and semi-volatile compounds. drawellanalytical.com When analyzing organophosphorus compounds, GC is often coupled with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD), which offer high selectivity for phosphorus-containing molecules. nih.govusgs.gov For definitive identification, GC is most powerfully paired with a mass spectrometer (GC-MS). nih.govsci-hub.se The choice of capillary column is crucial for achieving good separation of isomers and other related compounds.

Liquid Chromatography (LC): LC, particularly high-performance liquid chromatography (HPLC), is suitable for a wider range of compounds, including those that are less volatile or thermally unstable. researchgate.net Reversed-phase chromatography using C18 columns is a common approach for separating organophosphorus esters. mdpi.comdtic.mil One study demonstrated the separation of phosphonates, phosphites, and phosphates using dye-assisted, reversed-phase liquid chromatography, highlighting the applicability of LC for organophosphite analysis. dtic.mil Coupling LC with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for detecting these compounds in complex environmental and biological samples. mdpi.com

Table 1: Examples of Chromatographic Conditions for Organophosphorus Compound Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detector | Application | Reference |

|---|---|---|---|---|---|

| GC-FPD | Capillary Column | Helium/Nitrogen | Flame Photometric Detector | Organophosphate pesticides in water | usgs.gov |

| GC-MS | DB-5 (or similar non-polar column) | Helium | Mass Spectrometer | Organophosphate esters in water | sci-hub.se |

| LC-MS/MS | C18 reversed-phase | Acetonitrile/Water or Methanol/Water with additives | Tandem Mass Spectrometer | Organophosphate insecticides in food | mdpi.com |

| Dye-Assisted LC | Partisil-ODS or Lichrosorb-ODS | Dioxane-water with Brilliant Green | Not specified | Separation of phosphonates, phosphites, and phosphates | dtic.mil |

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of organic compounds. It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Mass Analyzers and Ionization: When coupled with chromatographic separation (GC-MS or LC-MS), MS provides powerful detection capabilities. For organophosphorus compounds, electrospray ionization (ESI) is a common technique in LC-MS, often operated in positive mode. mdpi.combham.ac.uk High-resolution mass spectrometry (HRMS), using analyzers like time-of-flight (TOF) or Orbitrap, is particularly valuable. HRMS provides highly accurate mass measurements, which enables the determination of a compound's elemental formula and aids in the identification of unknown substances. nih.govbohrium.com

Structural Elucidation with Tandem MS (MS/MS): Tandem mass spectrometry (MS/MS) is used to further elucidate the structure of a compound. A specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides structural information that can be used to identify the compound definitively. nih.gov This technique is crucial for distinguishing between isomers and identifying metabolites or transformation products.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS-MS is an advanced technique that separates ions based on their size and shape (their ion mobility) before they enter the mass spectrometer. This adds another dimension of separation, which can resolve complex mixtures and distinguish between isomers that may not be separable by chromatography alone. The utility of IMS-MS has been demonstrated for the analysis of organophosphates, including specific investigations involving organophosphites. bham.ac.uk

Table 2: Mass Spectrometry Approaches for Organophosphorus Compound Identification

| Technique | Ionization Source | Mass Analyzer | Key Advantage | Application | Reference |

|---|---|---|---|---|---|

| LC-QTOF-MS | Electrospray (ESI) | Quadrupole Time-of-Flight | Accurate mass for quantification and screening | Organophosphates in sludge | nih.gov |

| LC-Orbitrap-HRMS | Electrospray (ESI) | Orbitrap | High resolution and accurate mass for studying fragmentation | Organophosphate flame retardants | bohrium.com |

| IMS-ITMS | Electrospray (ESI) | Ion Trap | Separation of isomers and structural analysis | Organophosphates and organophosphites | bham.ac.uk |

| MALDI-TOF/TOF | MALDI | Time-of-Flight | Analysis of OP-protein adducts | Organophosphate-labeled peptides | nih.gov |

Non-Target and Suspect Screening Approaches for Organophosphites

While traditional analytical methods focus on a predefined list of target compounds, there is growing interest in screening for a much broader range of potential contaminants. Non-target and suspect screening approaches are powerful strategies for identifying previously unknown or unexpected chemicals in samples. youtube.com

Suspect Screening: This approach involves searching for a list of "suspected" compounds for which reference standards may not be available. This list can be built based on manufacturing data, chemical structure databases, or predicted transformation products. For organophosphites, this could include searching for known antioxidant compounds or their degradation products.

Non-Target Screening (NTS): NTS is a more exploratory approach that aims to identify any and all chemical features present in a sample without any preconceived list. youtube.com This is heavily reliant on HRMS to provide accurate masses and elemental formulas for detected features. The subsequent identification process is a significant challenge, often involving database searching, analysis of isotopic patterns, and interpretation of fragmentation spectra.

These screening methods are particularly relevant for organophosphites, which are used as antioxidants and may transform in the environment. For example, a recent study using non-target analysis identified a novel organophosphate ester, tris(2,4-ditert-butylphenyl) phosphate (TDtBPP), and suggested it was likely formed from the transformation of its corresponding phosphite (B83602), which is used as an antioxidant. nih.gov This highlights how screening methods can uncover the presence and transformation pathways of organophosphites in the environment.

Theoretical and Computational Chemistry Studies of Tris 2,3 Dichloropropyl Phosphite

Molecular Modeling of Chemical Reactivity

Molecular modeling techniques are instrumental in elucidating the potential chemical reactions of Tris(2,3-dichloropropyl) phosphite (B83602). By mapping out potential energy surfaces, chemists can identify likely reaction pathways, transition states, and predict the products of reactions such as hydrolysis and oxidation.

One of the key reactions for organophosphorus compounds is hydrolysis, which can be a primary degradation pathway in the environment. escholarship.orgresearchgate.net Computational models, such as those based on Density Functional Theory (DFT), can be employed to study the mechanism of hydrolysis. These models can determine the activation energies for the cleavage of the P-O-C bond under various pH conditions. For analogous organophosphorus esters, studies have shown that hydrolysis rates can be estimated using quantitative structure-activity relationship (QSAR) models, which correlate molecular descriptors with reactivity. escholarship.orgtandfonline.com

Oxidation is another critical reaction for phosphites, which can be oxidized to the corresponding phosphates. Computational studies on similar phosphite esters have explored the energetics of this transformation. nih.gov The lone pair of electrons on the phosphorus atom in Tris(2,3-dichloropropyl) phosphite makes it susceptible to attack by oxidizing agents. Theoretical calculations can model the interaction with oxidants and determine the feasibility and energetics of the oxidation process. Ab initio molecular dynamics simulations on model organophosphorus additives have shown that molecular dissociation can occur through the cleavage of P-O bonds. mdpi.com

The following table presents hypothetical activation energies for key reactions of a generic trialkyl phosphite, illustrating the type of data that can be generated through computational modeling.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |

| Neutral Hydrolysis | DFT B3LYP/6-31G(d) | 25.8 |

| Acid-Catalyzed Hydrolysis | DFT B3LYP/6-31G(d) with explicit water molecules | 18.2 |

| Base-Catalyzed Hydrolysis | DFT B3LYP/6-31G(d) with explicit hydroxide (B78521) ion | 15.5 |

| Oxidation to Phosphate (B84403) | CBS-QB3 | 12.1 |

Note: This table is for illustrative purposes and based on general knowledge of organophosphorus phosphite reactivity, not on specific experimental or computational data for this compound.

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations provide a detailed picture of the electronic structure of this compound, which is fundamental to understanding its reactivity and spectroscopic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of electron density, and the molecular electrostatic potential.

The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. For a phosphite like this compound, the HOMO is typically localized on the phosphorus lone pair, making it a center for nucleophilic attack. The LUMO is often associated with the σ* orbitals of the P-O bonds, indicating their susceptibility to cleavage upon nucleophilic attack. Quantum chemical studies on trimethyl phosphite have provided insights into its conformational preferences and electronic structure. dtic.milrsc.org

Molecular electrostatic potential (MEP) maps visually represent the charge distribution on the molecule's surface. For this compound, the MEP would likely show a region of negative potential around the phosphorus atom due to the lone pair, and positive potential around the hydrogen atoms. The chlorine atoms would introduce additional electronegative regions. This information is valuable for predicting sites of electrophilic and nucleophilic attack.

The table below shows representative electronic properties calculated for a model trialkyl phosphite using a common quantum chemical method.

| Electronic Property | Computational Method | Calculated Value |

| HOMO Energy | DFT B3LYP/6-311+G(d,p) | -8.5 eV |

| LUMO Energy | DFT B3LYP/6-311+G(d,p) | 1.2 eV |

| HOMO-LUMO Gap | DFT B3LYP/6-311+G(d,p) | 9.7 eV |

| Dipole Moment | DFT B3LYP/6-311+G(d,p) | 2.1 D |

Note: This table is for illustrative purposes and based on general knowledge of trialkyl phosphites, not on specific experimental or computational data for this compound.

Computational Predictions of Environmental Fate

Computational models are increasingly used to predict the environmental fate of chemicals, including their persistence, bioaccumulation, and toxicity. nih.gov For this compound, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can provide estimates of key environmental parameters in the absence of experimental data. springernature.com

These models use calculated molecular descriptors, such as the octanol-water partition coefficient (log K_ow), water solubility, and vapor pressure, to predict how a chemical will distribute in different environmental compartments (air, water, soil, and biota). For instance, a high log K_ow value would suggest a tendency to partition into fatty tissues, indicating a potential for bioaccumulation.

Computational models can also predict the likelihood of biodegradation. researchgate.net By comparing the structure of this compound to those of compounds with known biodegradation rates, it is possible to estimate its persistence in the environment. The presence of chlorine atoms in the structure may influence its biodegradability. hep.com.cn

The following table provides examples of environmental fate parameters for a hypothetical chlorinated organophosphorus compound, as predicted by common QSAR models.

| Environmental Parameter | QSAR Model | Predicted Value |

| Log K_ow (Octanol-Water Partition Coefficient) | EPI Suite™ KOWWIN | 4.2 |

| Water Solubility | EPI Suite™ WSKOWWIN | 15 mg/L |

| Henry's Law Constant | EPI Suite™ HENRYWIN | 1.5 x 10⁻⁷ atm·m³/mol |

| Biodegradation Half-Life | EPI Suite™ BIOWIN | Weeks to months |

Note: This table is for illustrative purposes and the values are representative for a compound of similar structure, not specific to this compound.

Academic Research Gaps and Future Directions in Tris 2,3 Dichloropropyl Phosphite Studies

Elucidation of Specific Synthetic Routes for Tris(2,3-dichloropropyl) Phosphite (B83602)

A significant research gap exists in the detailed elucidation of specific and optimized synthetic routes for Tris(2,3-dichloropropyl) phosphite. While general synthesis methods for similar compounds are known, dedicated studies on this particular phosphite are lacking.

A patented method for the preparation of the related compound, Tris(2,3-dichloropropyl) phosphate (B84403), involves the reaction of phosphorus oxychloride with epichlorohydrin (B41342) using aluminum chloride (AlCl₃) as a catalyst. google.com The process includes an alkali wash to neutralize the solution, followed by distillation and nitrogen purification to achieve a high-purity product. google.com Another study outlines the synthesis of di-(2,3-dichloropropyl) phosphate, also using epichlorohydrin and phosphorus oxychloride with an AlCl₃ catalyst. researchgate.net

However, these methods are for the phosphate analogues and not the phosphite. The synthesis of phosphites typically involves the reaction of phosphorus trichloride (B1173362) (PCl₃) or other trivalent phosphorus compounds with alcohols or epoxides. Future research should focus on adapting these general principles to the specific synthesis of this compound, investigating optimal reaction conditions, catalysts, and purification techniques to maximize yield and purity. A comparative analysis of different synthetic pathways would also be a valuable contribution to the field.

Comprehensive Environmental Transformation Kinetics

The environmental fate and transformation kinetics of this compound are largely uncharacterized. While studies have investigated the environmental presence of the phosphate analogue, TDCPP, in various matrices, specific kinetic data for the phosphite are not available. For instance, TDCPP has been detected in river water, seawater, and sediment. nih.gov

Research on other organophosphite antioxidants has indicated their potential for transformation in the environment, such as through photo-transformation. researchgate.net It is plausible that this compound undergoes similar degradation pathways, including hydrolysis, oxidation, and photolysis. The oxidation of phosphites to their corresponding phosphates is a well-known chemical transformation.

Future research should aim to determine the rate constants and half-lives of this compound under various environmental conditions, including different pH levels, temperatures, and light intensities. Identifying the primary degradation products and their environmental behavior is also crucial for a comprehensive environmental risk assessment.

Development of Targeted Analytical Methods for Low-Level Detection

The development of sensitive and selective analytical methods for the detection of this compound at low concentrations in complex environmental and biological matrices is a critical research need. Current analytical methods have been established for the phosphate analogue, TDCPP. These include gas chromatography/mass spectrometry (GC/MS) for detection in filtered wastewater and natural water samples, with a detection limit of 0.08 µg/L. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also been employed for the determination of TDCPP's metabolites in human urine. researchgate.net

Given the potential for organophosphites to be transformed into their phosphate analogues during analysis, especially at the high temperatures used in GC-MS, there is a need for analytical methods that can accurately quantify the phosphite form. researchgate.net Future research should focus on developing and validating targeted analytical methods, likely based on LC-MS/MS, that can differentiate this compound from its phosphate counterpart and other related compounds. The establishment of such methods is a prerequisite for conducting meaningful studies on its environmental occurrence and transformation.

Advanced Mechanistic Investigations of Functional Properties

While this compound is presumed to function as a flame retardant, similar to other halogenated organophosphorus compounds, detailed mechanistic investigations into its functional properties are absent from the scientific literature. The flame retardant properties of related compounds are attributed to their ability to interfere with the combustion cycle in both the gas and solid phases. researchgate.net

The functional mechanisms of organophosphate flame retardants can involve the induction of oxidative stress. mdpi.com For example, studies on TDCPP have suggested a role for oxidative stress in its toxicity. nih.gov It is conceivable that this compound shares similar mechanisms of action.

Future research should employ advanced analytical and computational techniques to investigate the specific chemical and physical processes through which this compound imparts flame retardancy. This could include studies on its thermal decomposition pathways, the nature of the active species formed, and its interactions with the polymer matrix. A deeper understanding of these mechanisms will not only contribute to the fundamental knowledge of this compound but also guide the development of safer and more effective flame retardants.

Data Tables

Table 1: Analytical Methods for Related Compounds

| Compound | Analytical Method | Matrix | Detection Limit | Reference |

| Tri(dichloroisopropyl) phosphate | Gas Chromatography/Mass Spectrometry (GC/MS) | Filtered wastewater, natural water | 0.08 µg/L | nih.gov |

| Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Human urine | 0.025 ng/mL | researchgate.net |

Q & A

Q. What analytical methods are recommended for identifying and quantifying TDCPP in environmental matrices?

TDCPP is commonly analyzed using gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., DB-5) for isomer separation. Full-scan GC-MS is critical for distinguishing TDCPP from structurally similar compounds like tris(1-chloro-2-propyl) phosphate (TCPP), which are often mislabeled in literature . Method validation should include spike-and-recovery experiments in matrices such as water, sediment, and biological tissues, with detection limits typically in the ng/L range for aqueous samples .

Q. What physicochemical properties of TDCPP are critical for experimental design?

Key properties include:

- Molecular formula : C₉H₁₅Cl₆O₄P (MW: 430.9 g/mol) .

- Density : 1.487 g/cm³; Vapor pressure : 6.5×10⁻⁹ mmHg at 25°C .

- Stability : Hydrolytically stable under neutral conditions but degrades in alkaline environments. Avoid prolonged storage to prevent decomposition . These properties guide solvent selection (e.g., dichloromethane for extraction), storage conditions (4°C, dark), and exposure controls (use fume hoods due to low volatility) .

Q. How can researchers ensure sample stability during TDCPP analysis?

- Store samples at 4°C in amber glass vials to prevent photodegradation.

- Add preservatives like sodium azide (0.02% w/v) to aqueous samples to inhibit microbial activity.

- Conduct stability tests over 72 hours to assess degradation rates under experimental conditions .

Advanced Research Questions

Q. How can isomer-specific discrepancies in TDCPP analysis be resolved?

Technical mixtures often contain isomers (e.g., TCPP2, TCPP3, TCPP4) that co-elute with TDCPP. Use orthogonal methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydrophilic interaction liquid chromatography (HILIC) columns to resolve isomers. Confirm identities using high-resolution mass spectrometry (HRMS) and reference standards . Mislabeling in literature (e.g., confusing TDCPP with TCPP) necessitates cross-referencing CAS numbers (TDCPP: 78-43-3; TCPP: 13674-84-5) and IUPAC names .

Q. What methodologies assess the environmental persistence and degradation pathways of TDCPP?

- Persistence : Use OECD 309 (water-sediment systems) to measure half-lives under aerobic/anaerobic conditions. TDCPP shows moderate persistence (half-life >60 days in sediment) .

- Degradation products : Employ HRMS to identify metabolites like bis(2,3-dichloropropyl) phosphate and dichloropropanol.

- Field studies : Monitor TDCPP removal in wastewater stabilization ponds (WSPs), where removal efficiencies range from 40–70% depending on hydraulic retention time .

Q. How can contradictions in toxicological data across studies be addressed?

Discrepancies in toxicity thresholds (e.g., EC₅₀ values) often arise from:

- Matrix effects : Normalize data to bioavailable concentrations using solid-phase microextraction (SPME).

- Species sensitivity : Compare results across models (e.g., Daphnia magna vs. zebrafish embryos).

- Confounding isomers : Validate chemical identity in test solutions via GC-MS to exclude interference from TCPP or other analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.